molecular formula C20H19NO4S2 B11649484 (5E)-5-({4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-({4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11649484
M. Wt: 401.5 g/mol
InChI Key: ALMGFPWKVNVIDV-LDADJPATSA-N
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Description

(5E)-5-({4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a methoxyphenoxyethoxyphenyl group, which can enhance its chemical properties.

Preparation Methods

The synthesis of (5E)-5-({4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: This can be achieved through the reaction of a suitable amine with carbon disulfide and an α-haloketone under basic conditions.

    Introduction of the Methoxyphenoxyethoxyphenyl Group: This step involves the reaction of the thiazolidinone intermediate with a methoxyphenoxyethoxyphenyl halide in the presence of a base to form the final product.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

(5E)-5-({4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions for these reactions include:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s thiazolidinone core is known for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: It may be explored for its potential therapeutic effects in treating various diseases.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-({4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.

    Pathways Involved: It may inhibit the production of pro-inflammatory cytokines or modulate the activity of signaling pathways such as NF-κB.

Comparison with Similar Compounds

(5E)-5-({4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives:

    Similar Compounds: Thiazolidin-2,4-dione, 3-methyl-2-thioxo-1,3-thiazolidin-4-one, and 5-(4-methoxyphenyl)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one.

    Uniqueness: The presence of the methoxyphenoxyethoxyphenyl group in this compound enhances its chemical stability and biological activity compared to other similar compounds.

Properties

Molecular Formula

C20H19NO4S2

Molecular Weight

401.5 g/mol

IUPAC Name

(5E)-5-[[4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19NO4S2/c1-21-19(22)18(27-20(21)26)12-14-6-8-15(9-7-14)24-10-11-25-17-5-3-4-16(13-17)23-2/h3-9,12-13H,10-11H2,1-2H3/b18-12+

InChI Key

ALMGFPWKVNVIDV-LDADJPATSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)OCCOC3=CC=CC(=C3)OC)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCCOC3=CC=CC(=C3)OC)SC1=S

Origin of Product

United States

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